molecular formula C11H16ClN3O B2749248 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2198912-80-8

5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine

Cat. No. B2749248
CAS RN: 2198912-80-8
M. Wt: 241.72
InChI Key: NCMZSIKIRMYTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative . It is also known as 2-Chloro-5- (1-methyl-piperidin-4-ylmethoxy)-pyrimidine . The compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O/c1-15-4-2-9 (3-5-15)8-16-10-6-13-11 (12)14-7-10/h6-7,9H,2-5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anaplastic Lymphoma Kinase (ALK) Inhibitor

This compound has been used in the synthesis of a potent and selective anaplastic lymphoma kinase (ALK) inhibitor . ALK is a receptor tyrosine kinase that has been implicated in several types of cancers, including non-small cell lung cancer, anaplastic large cell lymphoma, and others .

Cancer Research

The compound has been used in the development of drugs for cancer treatment. For example, it has been used in the synthesis of LDK378, a drug that has shown substantial antitumor activity in ALK-positive cancer patients .

Structure-Activity Relationship (SAR) Studies

The compound has been used in structure-activity relationship (SAR) studies. These studies are important in drug discovery as they help in understanding the relationship between the chemical structure of a compound and its biological activity .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies. These studies are crucial in drug development as they help in understanding how a drug is absorbed, distributed, metabolized, and excreted in the body .

Custom Synthesis

The compound is used in custom synthesis for research purposes. It can be used to synthesize a variety of other compounds for various research applications .

Salt-Inducible Kinases (SIK) Inhibitor

This compound has been used in the synthesis of YKL-05-099, a potent and selective salt-inducible kinases inhibitor. SIKs are a family of serine/threonine kinases that have been implicated in the regulation of various cellular processes, including inflammation and metabolism .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The compound should be handled with care to avoid potential hazards.

properties

IUPAC Name

5-chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-11-13-6-10(12)7-14-11/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZSIKIRMYTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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